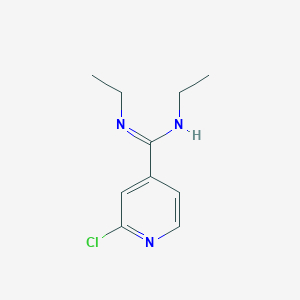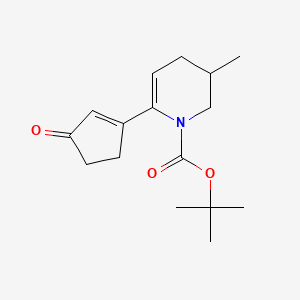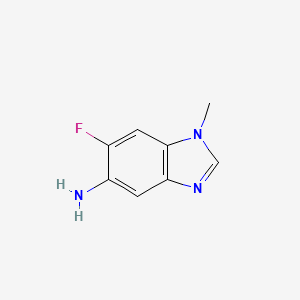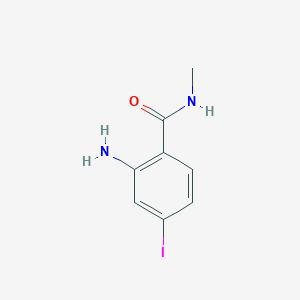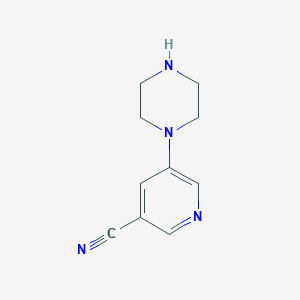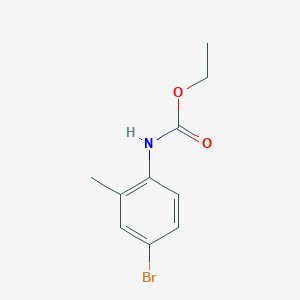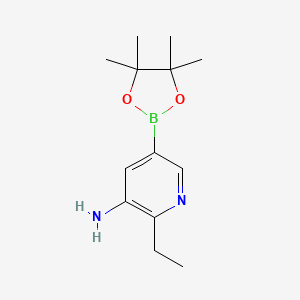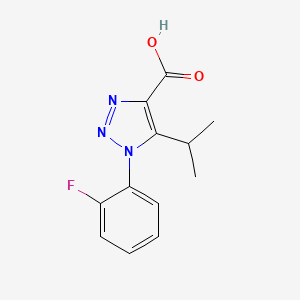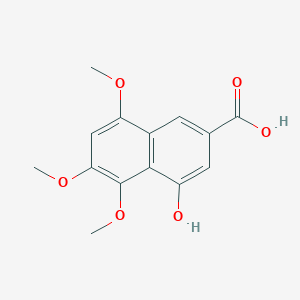
4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid, hydroxyl, and methoxy groups
Preparation Methods
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Hydrolysis: The diazonium salt undergoes hydrolysis to form the hydroxyl group.
Methoxylation: Methoxy groups are introduced through methylation reactions.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or functional groups.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- include:
2-Naphthoic acid: Lacks the hydroxyl and methoxy groups, making it less reactive in certain chemical reactions.
4-Hydroxy-2-naphthoic acid: Contains a hydroxyl group but lacks methoxy groups, affecting its solubility and reactivity.
5,6,8-Trimethoxy-2-naphthoic acid: Similar structure but without the hydroxyl group, influencing its chemical behavior and applications.
The uniqueness of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,6,8-trimethoxy- lies in its combination of functional groups, which provide a balance of reactivity and stability, making it versatile for various applications.
Properties
Molecular Formula |
C14H14O6 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17) |
InChI Key |
LLAGSNVJKBUOKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



